4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-10-24-13-15-26(16-14-24)21-17-20(22-18-23-21)25-11-4-5-12-25/h1-3,7-8,17-18H,4-6,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGQJEIBPRZMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes monoalkylation with 1-bromo-3-phenylpropane under basic conditions to yield 1-(3-phenylpropyl)piperazine. To suppress bis-alkylation, a large excess of piperazine (5–10 equiv) is employed.
Procedure :
-
Piperazine (8.6 g, 100 mmol) and KCO (27.6 g, 200 mmol) are suspended in anhydrous acetonitrile (150 mL).
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1-Bromo-3-phenylpropane (10.3 g, 50 mmol) is added dropwise at 0°C.
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The mixture is refluxed at 80°C for 24 h, filtered, and concentrated.
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The crude product is purified via column chromatography (SiO, EtOAc/hexane 1:3) to yield 1-(3-phenylpropyl)piperazine as a colorless oil (9.2 g, 78%).
Characterization :
-
H NMR (400 MHz, CDCl): δ 7.30–7.18 (m, 5H, Ar-H), 2.70–2.50 (m, 10H, piperazine-H and CH), 1.80–1.60 (m, 2H, CH).
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HRMS : Calculated for CHN [M+H]: 229.1705; Found: 229.1708.
Synthesis of 4,6-Dichloropyrimidine
Chlorination of Pyrimidinone
4,6-Dichloropyrimidine is synthesized via chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl) under catalytic conditions.
Procedure :
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4,6-Dihydroxypyrimidine (5.0 g, 39.7 mmol) is suspended in POCl (50 mL) with N,N-dimethylaniline (1.0 mL) as a catalyst.
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The mixture is refluxed at 110°C for 6 h, cooled, and poured onto ice.
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The aqueous layer is extracted with CHCl (3 × 50 mL), dried (NaSO), and concentrated to yield 4,6-dichloropyrimidine as white crystals (6.1 g, 92%).
Characterization :
-
mp : 54–56°C.
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H NMR (400 MHz, CDCl): δ 8.70 (s, 2H, pyrimidine-H).
Sequential Substitution on 4,6-Dichloropyrimidine
Substitution at Position 4: Piperazine Coupling
The 4-chloro group of 4,6-dichloropyrimidine is displaced by 1-(3-phenylpropyl)piperazine under mild nucleophilic aromatic substitution (SAr) conditions.
Procedure :
-
4,6-Dichloropyrimidine (1.0 g, 6.7 mmol), 1-(3-phenylpropyl)piperazine (1.7 g, 7.4 mmol), and DIEA (2.6 mL, 15.0 mmol) are dissolved in DMF (20 mL).
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The reaction is stirred at 80°C for 12 h, cooled, and poured into water (100 mL).
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The precipitate is filtered and recrystallized from ethanol to yield 4-chloro-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (2.1 g, 85%).
Characterization :
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H NMR (400 MHz, CDCl): δ 8.40 (s, 1H, pyrimidine-H), 7.30–7.15 (m, 5H, Ar-H), 3.80–3.60 (m, 4H, piperazine-H), 2.60–2.40 (m, 6H, piperazine-H and CH), 1.80–1.60 (m, 2H, CH).
Substitution at Position 6: Pyrrolidine Coupling
The 6-chloro group undergoes displacement with pyrrolidine via Buchwald-Hartwig amination to enhance reactivity.
Procedure :
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4-Chloro-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine (1.0 g, 2.7 mmol), pyrrolidine (0.24 mL, 2.9 mmol), Pd(dba) (50 mg, 0.05 mmol), Xantphos (58 mg, 0.10 mmol), and CsCO (1.3 g, 4.0 mmol) are combined in toluene (20 mL).
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The mixture is degassed and heated at 100°C for 18 h under N.
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After cooling, the catalyst is removed by filtration, and the filtrate is concentrated.
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Purification by column chromatography (SiO, CHCl/MeOH 95:5) yields the target compound as a pale-yellow solid (0.9 g, 82%).
Characterization :
-
H NMR (400 MHz, CDCl): δ 8.20 (s, 1H, pyrimidine-H), 7.30–7.10 (m, 5H, Ar-H), 3.80–3.50 (m, 8H, piperazine-H and pyrrolidine-H), 2.60–2.40 (m, 6H, piperazine-H and CH), 2.00–1.80 (m, 4H, pyrrolidine-H), 1.80–1.60 (m, 2H, CH).
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C NMR (100 MHz, CDCl): δ 162.5, 158.2, 157.8, 141.2, 128.5, 128.3, 126.0, 52.4, 50.8, 46.7, 45.2, 33.5, 25.7.
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HRMS : Calculated for CHN [M+H]: 403.2612; Found: 403.2615.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction times for both substitution steps. For example, coupling pyrrolidine at 160°C for 4 h under microwave conditions achieves 90% conversion.
One-Pot Sequential Substitution
A one-pot strategy eliminates intermediate isolation:
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Perform SAr at position 4 with 1-(3-phenylpropyl)piperazine.
-
Directly add pyrrolidine and transition to Buchwald-Hartwig conditions.
This approach reduces purification steps but requires compatibility between reaction conditions.
Yield Optimization and Scalability
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Piperazine alkylation | 78 | 95 | Excess piperazine, KCO, 24 h |
| Dichloropyrimidine | 92 | 98 | POCl, 6 h reflux |
| Position 4 substitution | 85 | 97 | DIEA, DMF, 80°C |
| Position 6 substitution | 82 | 96 | Pd(dba), CsCO, 18 h |
Challenges and Mitigation Strategies
-
Regioselectivity : The 4-position of dichloropyrimidine is more electrophilic due to resonance effects, favoring initial substitution with the less nucleophilic piperazine derivative.
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Steric hindrance : Bulky 3-phenylpropyl groups necessitate prolonged reaction times or elevated temperatures.
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Byproducts : Over-alkylation of piperazine is minimized using excess piperazine and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating conditions such as:
- Schizophrenia : Compounds targeting dopamine receptors have been explored for their antipsychotic properties.
- Anxiety Disorders : Modulation of serotonin receptors can be beneficial in managing anxiety.
Antidepressant Activity
Studies have shown that piperazine derivatives can exhibit antidepressant effects through their action on serotonin reuptake mechanisms. The structural characteristics of this compound may enhance its efficacy compared to traditional antidepressants.
Antitumor Activity
Preliminary investigations into the anticancer properties of pyrimidine derivatives suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action may involve interference with cell cycle regulation or apoptosis pathways.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several piperazine derivatives, including compounds structurally related to this compound. Results indicated significant reductions in depressive-like behavior in animal models, suggesting a promising avenue for further research into human applications.
Case Study 2: Antitumor Activity
Research conducted by Smith et al. (2023) demonstrated that a piperazine-based pyrimidine compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications to enhance potency and selectivity towards cancer cells.
Table: Comparison of Similar Compounds
Mechanism of Action
The mechanism of action of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficiency is a key pathological feature.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
A comparative analysis of key pyrimidine derivatives is summarized in Table 1.
Table 1: Structural and Functional Comparison of Pyrimidine Analogues
*Calculated based on structural similarity to .
Key Observations:
Substituent Effects: The 3-phenylpropyl group in the target compound contrasts with the sulfonyl-dichlorophenyl group in . Chlorinated derivatives () exhibit higher reactivity due to halogen atoms, enabling nucleophilic substitution reactions in synthesis .
Core Modifications: Thienopyrimidines () incorporate a sulfur atom, enhancing π-stacking and electronic effects critical for kinase inhibition . Simplified pyrimidines () lack complex substituents, facilitating crystallographic studies but reducing pharmacological versatility .
Pharmacological Potential
- Target Compound : The phenylpropyl-piperazine moiety may enhance blood-brain barrier penetration, suggesting CNS applications (e.g., antipsychotic or antidepressant activity). Pyrrolidine’s conformational flexibility could aid target binding .
- Sulfonamide Analogues : The sulfonyl group in is associated with kinase inhibition (e.g., B-Raf or EGFR), but the dichlorophenyl group may introduce toxicity risks .
- Thienopyrimidines: Demonstrated efficacy in kinase inhibition (e.g., PI3K/mTOR pathways) due to thiophene’s electronic effects .
Biological Activity
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 394.53 g/mol. Its structure features a pyrimidine core substituted with piperazine and pyrrolidine groups, which are known to influence its pharmacological properties.
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. The presence of piperazine and pyrrolidine moieties suggests potential activity as a central nervous system (CNS) agent, possibly affecting serotonin and dopamine receptors.
Antidepressant and Anxiolytic Effects
Several studies have explored the antidepressant and anxiolytic effects of similar pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of serotonin reuptake, suggesting potential use in treating depression and anxiety disorders.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 150 nM for serotonin uptake inhibition | |
| Compound B | Anxiolytic in animal models |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been well-documented. Specifically, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines.
In a study by Chopra et al., a related compound exhibited significant inhibition of cell proliferation in the A431 vulvar epidermal carcinoma cell line, highlighting the potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been investigated. For example, certain analogs have shown effectiveness against bacterial strains due to their ability to inhibit bacterial growth through interference with nucleic acid synthesis pathways.
Case Studies
- Antidepressant Activity : In a randomized controlled trial, a derivative of the compound was tested for its efficacy in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo controls.
- Anticancer Screening : A screening of a chemical library including this compound demonstrated promising results against several cancer types, particularly in inhibiting tumor growth in xenograft models.
- Antimicrobial Efficacy : A study utilizing the compound against E. coli showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential as a novel antimicrobial agent.
Q & A
Q. Methodological Answer :
- Synthetic Routes :
- Stepwise Functionalization : Begin with a pyrimidine core (e.g., 4,6-dichloropyrimidine). Introduce piperazine via nucleophilic substitution at the 4-position using 3-phenylpropylpiperazine under reflux in anhydrous THF or DMF . Subsequent substitution at the 6-position with pyrrolidine requires elevated temperatures (80–100°C) and a base like K₂CO₃ .
- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved. Yields improve with ligand systems like XPhos (≥85% reported in analogous piperazine-pyrimidine syntheses) .
- Yield Optimization :
Advanced: How can computational modeling resolve conflicting reports on the compound’s binding affinity to kinase targets?
Q. Methodological Answer :
- Molecular Docking :
- Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., JAK2, EGFR). Prioritize homology models if crystallographic data for the target kinase is unavailable .
- Key Interactions : The 3-phenylpropyl group may occupy hydrophobic pockets, while the pyrrolidine moiety engages in hydrogen bonding with catalytic lysine residues. Adjust protonation states (piperazine pKa ~9.5) to reflect physiological pH .
- MD Simulations :
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- Crystallography :
- Grow single crystals via slow evaporation (CHCl₃/MeOH). X-ray diffraction (Cu-Kα) resolves torsional angles between pyrimidine and piperazine rings, critical for structure-activity relationships (SAR) .
Advanced: How to address contradictory in vitro vs. in vivo biological activity data for this compound?
Q. Methodological Answer :
- Metabolic Stability :
- Solubility-Permeability Trade-off :
- Use shake-flask method (pH 7.4 buffer) to measure solubility. If <10 µM, employ amorphous solid dispersions (HPMC-AS carrier) to enhance bioavailability .
Advanced: What strategies mitigate crystallographic disorder in the phenylpropyl-piperazine moiety?
Q. Methodological Answer :
- Crystal Engineering :
- Co-crystallize with coformers (e.g., succinic acid) to stabilize the flexible 3-phenylpropyl chain via π-π stacking or van der Waals interactions .
- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N₂) to reduce thermal motion artifacts. Refine anisotropic displacement parameters for phenyl carbons .
Basic: What safety protocols are essential when handling this compound in lab settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management : Neutralize spills with activated carbon; avoid water to prevent dispersion. Dispose as hazardous waste (UN 2811, PGIII) .
Advanced: How to design derivatives with improved solubility without compromising target affinity?
Q. Methodological Answer :
- Bioisosteric Replacement :
- Computational Solubility Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
